3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine

説明

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine, has been a subject of interest in organic chemistry. Various methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and copper-promoted 6- endo-trig cyclizations of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

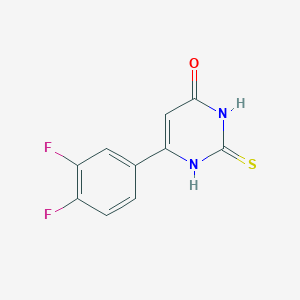

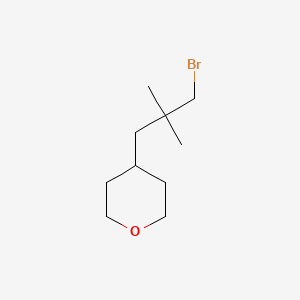

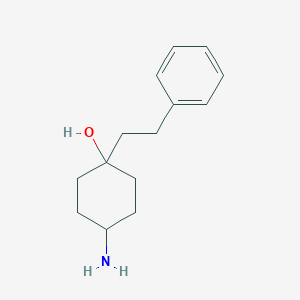

The molecular structure of 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine consists of a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms, attached to a piperidine ring via a methoxy group .Chemical Reactions Analysis

Pyridazine derivatives like 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine can undergo a variety of chemical reactions. For instance, they can participate in [4 + 2] annulations, aza-Diels-Alder reactions, and cycloadditions .Physical And Chemical Properties Analysis

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine is a white to off-white powder that is soluble in a range of solvents, including ethanol, methanol, and dimethyl sulfoxide. It has a melting point of 124-127°C, and a boiling point of 446.5°C at 760 mmHg.科学的研究の応用

Synthesis and Pharmacological Properties

Research has demonstrated the synthesis and properties of N-arylpiperazinylalkyl derivatives of 1,4-dioxo and 1,4,5-trioxo tetrahydropyrido[3,4-d]pyridazines, including compounds related to 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine. These compounds have shown pharmacological activity, indicating their potential for further drug development (Śladowska et al., 2010).

Anti-diabetic Applications

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, demonstrating potential as anti-diabetic medications. The study indicates these compounds' utility in managing diabetes through their insulinotropic activities and DPP-4 inhibition (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Compounds with cyclic amines, including structures related to 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine, have been synthesized and found to exhibit antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests their potential application in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Crystal Structure and Material Science

The crystal structure and properties of derivatives have been analyzed, providing insights into their molecular arrangements and interactions. These findings are essential for understanding the material properties and potential applications in designing new compounds with specific characteristics (Filali et al., 2019).

Water Oxidation and Environmental Applications

A new family of Ru complexes for water oxidation was discovered, using bridging ligands related to pyridazine compounds. These complexes show promise for applications in environmental chemistry and sustainable energy production (Zong & Thummel, 2005).

Herbicidal Activities

Synthesis and evaluation of novel derivatives have demonstrated significant herbicidal activities, indicating their potential use in agriculture for weed control. The study highlighted the importance of specific substituents for enhancing herbicidal effectiveness (Xu et al., 2012).

作用機序

Target of Action

Pyridazine derivatives, which include 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that pyridazinone derivatives, including 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine, have shown a wide range of pharmacological activities .

Biochemical Pathways

Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting their interaction with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a white to off-white powder that is soluble in a range of solvents, including ethanol, methanol, and dimethyl sulfoxide. This solubility could potentially impact its bioavailability.

Result of Action

Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting a variety of potential molecular and cellular effects .

Action Environment

The compound’s melting point is 124-127°c, and it has a boiling point of 4465°C at 760 mmHg, which could potentially be influenced by environmental conditions.

将来の方向性

The future directions for research on 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine could include further exploration of its pharmacological activities and potential applications in drug development. Given the wide range of activities exhibited by pyridazine derivatives, there may be potential for discovering new therapeutic uses for this compound .

特性

IUPAC Name |

3-methyl-6-(piperidin-4-ylmethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-2-3-11(14-13-9)15-8-10-4-6-12-7-5-10/h2-3,10,12H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTQOMAEMIUBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)

amine](/img/structure/B1467016.png)

amine](/img/structure/B1467018.png)